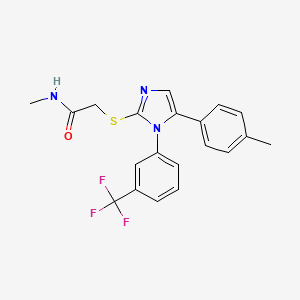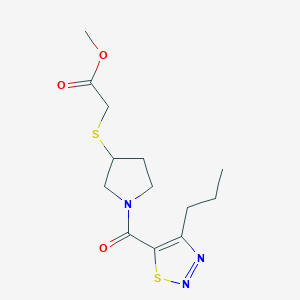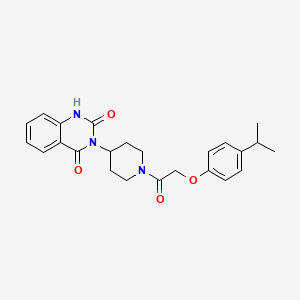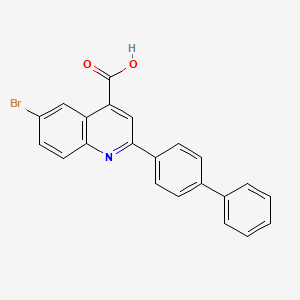
N-methyl-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that has been the focus of various research studies due to its unique structure and potential applications in various fields, including chemistry, biology, medicine, and industry. Its distinctive imidazole-based core and functional groups impart unique chemical properties, making it an interesting subject for synthesis and reaction analysis.
Vorbereitungsmethoden
The synthesis of N-methyl-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps, incorporating different synthetic routes and reaction conditions. These might include:
Synthetic Routes
: The process often begins with the formation of the imidazole core through cyclization reactions involving substituted phenyl hydrazines and carboxylic acids
Reaction Conditions
: Optimal conditions for these reactions usually involve the use of polar aprotic solvents like DMSO or DMF, with catalysts such as palladium or copper to facilitate coupling reactions. Temperatures typically range from room temperature to 100°C, depending on the specific steps involved.
Industrial Production Methods
: On an industrial scale, the production process may be optimized to include continuous flow reactors for better reaction control and scalability. This helps in achieving higher yields and purity of the final product.
Analyse Chemischer Reaktionen
N-methyl-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide undergoes various types of chemical reactions, including:
Oxidation and Reduction
: The compound can participate in oxidation reactions, forming sulfoxides or sulfones under the influence of oxidizing agents like m-chloroperoxybenzoic acid (mCPBA). Reduction reactions can yield thiols or secondary amines using reducing agents such as lithium aluminum hydride (LAH).
Substitution
: Substitution reactions often occur at the aromatic rings or at the methyl or acetamide groups. Common reagents include halogenating agents (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols).
Major Products
: The major products formed from these reactions depend on the specific reagents and conditions used but typically include substituted imidazole derivatives, sulfoxides, and various functionalized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
The compound finds application in several scientific research domains:
Chemistry
: Used as a precursor in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology
: Its unique structure makes it a candidate for biochemical assays to study enzyme interactions and binding affinities.
Medicine
Industry
: It can be used in materials science for the development of novel polymers or as an additive to enhance the properties of industrial chemicals.
Wirkmechanismus
The mechanism by which N-methyl-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide exerts its effects often involves interaction with molecular targets such as enzymes, receptors, or DNA. The trifluoromethyl and tolyl groups enhance its lipophilicity, aiding in cell membrane penetration, while the imidazole ring can participate in hydrogen bonding and π-stacking interactions, crucial for binding to biological targets.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, N-methyl-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide stands out due to its unique combination of functional groups:
Similar Compounds
: Other imidazole derivatives with different substituents (e.g., benzyl, phenyl, halogens) might exhibit different properties, such as altered binding affinities or chemical reactivity.
Uniqueness
: The presence of both p-tolyl and trifluoromethyl groups in this compound provides a balance of hydrophobic and electron-withdrawing characteristics, making it particularly versatile in various chemical and biological contexts.
There you have it! The fascinating journey of a compound with a seemingly labyrinthine name, but a world of applications and scientific intrigue behind it.
Eigenschaften
IUPAC Name |
N-methyl-2-[5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3OS/c1-13-6-8-14(9-7-13)17-11-25-19(28-12-18(27)24-2)26(17)16-5-3-4-15(10-16)20(21,22)23/h3-11H,12H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYSDIYQQJPUCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2868766.png)

![N-(3-chlorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2868771.png)
![1-{[2-(4-tert-butylphenoxy)-1,3-thiazol-5-yl]methyl}-4-phenylpiperazine](/img/structure/B2868772.png)

![2-Chloro-N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-methylacetamide](/img/structure/B2868774.png)
![2-[5-(1-Methylpyrazol-4-yl)-1,1-dioxo-1,2,5-thiadiazolidin-2-yl]acetic acid](/img/structure/B2868776.png)
![7,7-Difluoro-5-oxa-2-aza-spiro[3.4]octane hcl](/img/structure/B2868780.png)

![5-((2-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2868782.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenoxypropan-1-one](/img/structure/B2868785.png)
![1-phenyl-1H-indole-2,3-dione 3-[N-(2,4-dinitrophenyl)hydrazone]](/img/structure/B2868787.png)
![2-chloro-6-fluoro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B2868788.png)
![2-(4-fluorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2868789.png)
